7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted triazoloquinoxalines .
Scientific Research Applications
7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to intercalate DNA, thereby disrupting DNA replication and transcription processes . Additionally, the compound can modulate the activity of certain enzymes and receptors, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents, leading to variations in biological activity
[1,2,4]Triazolo[1,5-a]pyrimidine: Another triazole-containing compound with distinct chemical and biological properties.
Uniqueness
7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and methyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound for scientific research .
Properties
CAS No. |
90042-20-9 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
7-acetyl-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-6(17)7-3-4-8-9(5-7)15(2)11(18)10-13-14-12(19)16(8)10/h3-5H,1-2H3,(H,14,19) |
InChI Key |
IZQCSGGASSXGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.